Potent IDO1 Inhibition: A Pharmacophore for Next-Generation Immuno-Oncology Agents
Derivatives of 4-methyl-1H-indole-3-carbonitrile are demonstrated to be highly potent IDO1 inhibitors. While the parent compound serves as the core scaffold, analogs built upon it achieve low nanomolar IC50 values in cellular assays. For instance, a closely related analog (BDBM50454792) exhibits an IC50 of 5 nM against IDO1 in IFN-gamma stimulated human HeLa cells [1]. This potency is substantially higher than that of simpler indole-3-carbonitrile analogs, where another derivative (BDBM50454801) showed an IC50 of 1000 nM under similar conditions [2]. The substitution pattern of 4-methyl-1H-indole-3-carbonitrile is crucial for this enhanced activity, providing a significant advantage in the development of effective IDO1-targeting agents.
| Evidence Dimension | Inhibition of IDO1 (Cellular Assay) |
|---|---|
| Target Compound Data | Analog of 4-methyl-1H-indole-3-carbonitrile (BDBM50454792): IC50 = 5 nM |
| Comparator Or Baseline | Simpler indole-3-carbonitrile analog (BDBM50454801): IC50 = 1000 nM |
| Quantified Difference | 200-fold greater potency |
| Conditions | Inhibition of IDO1 in IFN-gamma stimulated human HeLa cells, assessed as inhibition of kynurenine production. |
Why This Matters
This highlights the 4-methyl-3-carbonitrile scaffold as a critical starting point for achieving high-potency IDO1 inhibition, a key target in cancer immunotherapy research.
- [1] BindingDB. (2020). BDBM50454792 (CHEMBL4218193) - Inhibition of IDO1. BindingDB Data Entry. View Source
- [2] BindingDB. (2020). BDBM50454801 (CHEMBL4206646) - Inhibition of IDO1. BindingDB Data Entry. View Source
